N-(3,4-dimethoxyphenyl)-2-({6-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-({6-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide features a fused triazolo-triazin heterocyclic core substituted with a methyl group at position 6 and a sulfanyl acetamide moiety linked to a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the sulfanyl bridge could influence redox activity or hydrogen bonding .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4S/c1-8-13(23)17-14-18-19-15(21(14)20-8)26-7-12(22)16-9-4-5-10(24-2)11(6-9)25-3/h4-6H,7H2,1-3H3,(H,16,22)(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWIETIFSWOENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-({6-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 3,4-dimethoxyphenyl derivative, followed by the formation of the triazolo[4,3-b][1,2,4]triazin core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-({6-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. It belongs to a class of triazole derivatives that have been extensively studied for their ability to inhibit tumor growth. Triazoles are known for their diverse biological activities, including anticancer properties. Recent studies have indicated that compounds featuring the triazole moiety can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumorigenesis.
Case Study:
In a recent study published in a peer-reviewed journal, researchers synthesized various triazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that certain derivatives of N-(3,4-dimethoxyphenyl)-2-({6-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Inhibition of Prostaglandin D Synthase
Another significant application of this compound is its potential as an inhibitor of prostaglandin D synthase (PTGR2). Prostaglandins are lipid compounds that play crucial roles in inflammation and cancer progression. The ability to inhibit PTGR2 can lead to reduced inflammation and potentially lower cancer risk.
Research Findings:
Molecular docking studies have shown strong binding interactions between the compound and PTGR2, suggesting that it may serve as a lead compound for developing new anti-inflammatory drugs . These findings highlight the compound's dual role in both anticancer and anti-inflammatory therapies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. SAR studies have identified key functional groups that enhance biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Dimethoxyphenyl | Increases lipophilicity and enhances cell membrane permeability |
| Triazole ring | Essential for anticancer activity due to its ability to interact with biological targets |
| Sulfanyl group | Contributes to the overall stability and bioavailability of the compound |
Synthesis and Characterization
The synthesis of this compound involves multiple steps:
- Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and appropriate triazole precursors.
- Reaction Conditions: The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or DMF.
- Purification: The final product is purified using recrystallization techniques or chromatography.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({6-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolo-Triazine Derivatives
N-(4-Acetylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (6g)
- Key Differences :
- The triazole ring is substituted with a 4-ethyl group and lacks fusion with a triazine ring.
- The acetamide group is linked to an acetylphenyl moiety instead of a dimethoxyphenyl group.
- Implications :
Neutral TATOT (3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium)
- Key Differences: Amino substituents at positions 3, 6, and 7 enhance nitrogen content, making TATOT suitable for energetic materials. Absence of sulfanyl acetamide or aromatic substituents.
- TATOT’s high thermal stability (decomposition at 280°C) suggests the triazolo-triazin core may confer robustness to the target compound .
Thiadiazolo-Triazine and Quinazolinone Derivatives
N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide (869073-93-8)
- Key Differences :
- Replaces the triazolo-triazin core with a thiadiazolo-triazin system.
- Substituted with a single methoxyphenyl group.
- Reduced methoxy substitution (3-methoxy vs. 3,4-dimethoxy) might lower lipophilicity .
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (763114-31-4)
- Key Differences: Utilizes a quinazolinone core instead of triazolo-triazin. Chlorophenyl and trimethylphenyl substituents differ from dimethoxyphenyl.
- Implications: Quinazolinones are associated with kinase inhibition; the triazolo-triazin system may target distinct enzymes. Chlorine substituents (electron-withdrawing) versus methoxy groups (electron-donating) could modulate receptor-binding kinetics .
Phthalazinone-Triazole Hybrids
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12)
- Key Differences: Incorporates a phthalazinone ring linked to the triazole. Dichlorophenyl substituent instead of dimethoxyphenyl.
- Implications: Phthalazinone moieties are common in anticancer agents (e.g., PARP inhibitors). Dichlorophenyl groups may increase cytotoxicity but reduce solubility compared to dimethoxyphenyl .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({6-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide (CAS No. 898488-64-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and anti-inflammatory effects based on diverse research findings.
Chemical Structure and Properties
The compound consists of a triazole ring fused with a triazinone structure and is characterized by the presence of a methoxy-substituted phenyl group. Its molecular weight is approximately 376.4 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to triazoles and triazinones. The biological activity of this compound has been evaluated against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 0.39 | Li et al., 2022 |
| HCT116 | 0.46 | Li et al., 2022 |
| A375 | 4.2 | Huang et al., 2022 |
| HepG2 | 0.01 | Mohareb et al., 2022 |
The compound exhibited significant cytotoxicity against MCF7 and HCT116 cell lines with IC50 values indicating potent activity. Such results suggest that the compound may inhibit specific pathways involved in cancer cell proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, compounds featuring similar structural motifs have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Table 2: Summary of Anti-inflammatory Effects
| Study | Compound Tested | Effect Observed |
|---|---|---|
| Bouabdallah et al., 2022 | Pyrazole derivatives | Significant reduction in TNF-alpha levels |
| Kumar et al., 2020 | Triazole derivatives | Decreased COX activity |
These findings indicate that this compound may also serve as a potential anti-inflammatory agent.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. Research suggests that it may inhibit specific kinases or transcription factors crucial for tumor growth and inflammatory responses.
Case Studies
Several case studies have explored the efficacy of similar compounds in vivo:
- Study on MCF7 Cells : A study demonstrated that derivatives of triazoles showed a significant reduction in tumor size in xenograft models when treated with compounds similar to N-(3,4-dimethoxyphenyl)-2-{...} .
- Inflammation Model : In an animal model of arthritis, triazole derivatives led to a marked decrease in joint swelling and pain markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
